1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide
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Overview
Description
1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylideneamino group and a methylguanidine moiety, combined with a hydroiodide ion. Its distinct chemical properties make it a valuable subject for research and application in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide typically involves the condensation of benzylideneamine with methylguanidine in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Condensation Reaction: Benzylideneamine is reacted with methylguanidine in the presence of hydroiodic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzylideneamino group.
Reduction Products: Reduced forms of the compound, potentially altering the guanidine moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-[(E)-benzylideneamino]-1-methylguanidine;hydrochloride
- 1-[(E)-benzylideneamino]-1-methylguanidine;hydrobromide
- 1-[(E)-benzylideneamino]-1-methylguanidine;nitrate
Comparison: 1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide is unique due to the presence of the hydroiodide ion, which can influence its solubility, reactivity, and biological activity compared to its hydrochloride, hydrobromide, and nitrate counterparts. The hydroiodide form may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and application.
Properties
Molecular Formula |
C9H13IN4 |
---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide |
InChI |
InChI=1S/C9H12N4.HI/c1-13(9(10)11)12-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H/b12-7+; |
InChI Key |
XEXQESZFHVMOCI-RRAJOLSVSA-N |
Isomeric SMILES |
CN(C(=N)N)/N=C/C1=CC=CC=C1.I |
Canonical SMILES |
CN(C(=N)N)N=CC1=CC=CC=C1.I |
Origin of Product |
United States |
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